

A Technical Guide to the Pharmacokinetic Profile of Methylliberine in Human Subjects

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Compound of Interest

Compound Name: Methylliberine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of **methylliberine**, a purine alkaloid found in certain plant species, in human subjects. The information presented is collated from peer-reviewed clinical studies and is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and dietary supplement formulation.

Introduction

Methylliberine, also known as Dynamine™, is a methylurate structurally related to caffeine and theacrine. It is gaining interest in the dietary supplement industry for its potential nootropic and ergogenic effects. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted by the human body—is crucial for its safe and effective use. This document summarizes the key pharmacokinetic parameters of **methylliberine** and details the experimental protocols used in its clinical evaluation.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of **methylliberine** after oral administration in human subjects. The data is derived from a pivotal clinical trial investigating the pharmacokinetics of **methylliberine** at two different doses, as well as its interaction with caffeine.

Table 1: Pharmacokinetic Parameters of **Methylliberine** in Human Subjects

Parameter	25 mg Methylliberine	100 mg Methylliberine	100 mg Methylliberine + 150 mg Caffeine
C _{max} (ng/mL)	44.16	254.09	229
T _{max} (hours)	0.6	0.9	0.96
t _{1/2} (hours)	0.99 - 1.0	1.4 - 1.5	1.41
AUC (ng·h/mL/mg)	2.83	6.69	8.26
CL/F (L/h)	352.9	149.4	121
Vd/F (L)	505.6	302.6	246
MRT (hours)	Not Reported	2.31	2.39

Data compiled from studies by Mondal et al. (2022)[1][2][3][4]. C_{max}, T_{max}, t_{1/2}, AUC, CL/F, Vd/F, and MRT represent maximum plasma concentration, time to reach maximum concentration, half-life, area under the plasma concentration-time curve, oral clearance, oral volume of distribution, and mean residence time, respectively.

Studies have shown that **methylliberine** is rapidly absorbed after oral administration, with peak plasma concentrations reached in under an hour[1][2][3]. Its half-life is relatively short, averaging between 1 and 1.5 hours[1][2][3][5][6]. The pharmacokinetics of **methylliberine** appear to be linear, and co-administration with caffeine does not significantly alter its pharmacokinetic profile[1][2][3][4][7]. However, **methylliberine** has been found to impact the pharmacokinetics of caffeine, notably decreasing its oral clearance and increasing its half-life[1][2][3][7][8][9].

Experimental Protocols

The data presented in this guide are primarily based on a randomized, double-blind, crossover clinical study. The following section details the typical experimental methodology employed in such a trial to assess the pharmacokinetics of **methylliberine**.

3.1. Study Design

A randomized, double-blind, crossover design is a robust methodology for pharmacokinetic studies. In this design, each participant receives all treatments in a random order, with a washout period between each treatment to ensure that the previously administered substance is cleared from the body. This design minimizes inter-individual variability.

3.2. Subjects

Studies typically enroll healthy adult male and female volunteers. Exclusion criteria often include a history of cardiovascular, metabolic, or gastrointestinal diseases, as well as the use of medications that could interfere with the pharmacokinetics of the study compound[10][11][12][13][14].

3.3. Dosing and Administration

Participants are administered single oral doses of **methylliberine** (e.g., 25 mg and 100 mg) or a placebo in capsule form. In interaction studies, **methylliberine** is co-administered with other substances like caffeine[2][3].

3.4. Sample Collection

Blood samples are collected at predetermined time points over a 24-hour period following the administration of the dose. These time points are crucial for accurately characterizing the absorption, distribution, and elimination phases of the drug[2][3].

3.5. Bioanalytical Method

Plasma concentrations of **methylliberine** and any co-administered compounds are quantified using a validated analytical method, typically Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity and selectivity for the accurate measurement of drug concentrations in biological matrices[1][2][3][7][15].

3.6. Pharmacokinetic Analysis

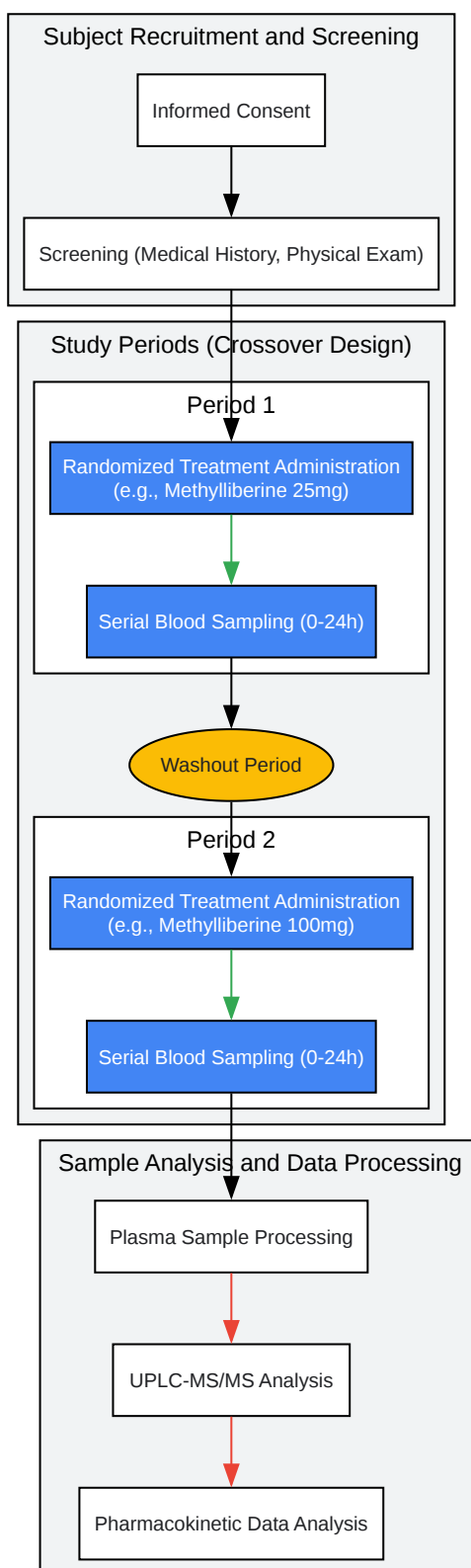
The plasma concentration-time data for each participant is used to calculate the key pharmacokinetic parameters listed in Table 1. This analysis is typically performed using non-

compartmental methods.

Mandatory Visualizations

Experimental Workflow for a **Methylliberine** Pharmacokinetic Study

The following diagram illustrates the typical workflow of a clinical study designed to evaluate the pharmacokinetics of **methylliberine** in human subjects.



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